molecular formula C7H8BrNO2S B12507156 (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid

(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid

Cat. No.: B12507156
M. Wt: 250.12 g/mol
InChI Key: LROMXNHLKPFYBJ-RXMQYKEDSA-N
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Description

(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a bromine atom at the 3-position and an amino group at the 2-position of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are notable methods for preparing thiophene derivatives . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiophene.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.

Scientific Research Applications

(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromothiophene moiety can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-(2-bromophenyl)propanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    (2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1

InChI Key

LROMXNHLKPFYBJ-RXMQYKEDSA-N

Isomeric SMILES

C1=CSC(=C1Br)C[C@H](C(=O)O)N

Canonical SMILES

C1=CSC(=C1Br)CC(C(=O)O)N

Origin of Product

United States

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